Herbimycin B Exhibits Moderate Cytotoxicity Against HeLa Cells Compared to Herbimycin A and C
Herbimycin B shows an IC50 of 3.2 μg/ml against HeLa cervical carcinoma cells, demonstrating moderate cytotoxicity. In a direct head-to-head comparison, herbimycin A exhibits an IC50 of 3.5 μg/ml, while herbimycin C shows a higher IC50 of 7.3 μg/ml, indicating that herbimycin B is slightly more potent than herbimycin A and more than twice as potent as herbimycin C in this cell line [1].
| Evidence Dimension | Cytotoxicity (IC50 against HeLa cells) |
|---|---|
| Target Compound Data | 3.2 μg/ml |
| Comparator Or Baseline | Herbimycin A: 3.5 μg/ml; Herbimycin C: 7.3 μg/ml |
| Quantified Difference | Herbimycin B is 8.6% more potent than herbimycin A and 56% more potent than herbimycin C |
| Conditions | HeLa human cervical carcinoma cell line, standard cytotoxicity assay |
Why This Matters
This moderate potency positions herbimycin B as a valuable tool for studying structure-activity relationships within the ansamycin class, particularly when a compound with balanced potency and distinct substitution pattern is required.
- [1] Shibata K, Satsumabayashi S, Nakagawa A, Omura S. The structure and cytocidal activity of herbimycin C. J Antibiot (Tokyo). 1986 Nov;39(11):1630-1633. DOI: 10.7164/antibiotics.39.1630. View Source
